

Application Note: Synthesis of 1-Pentyne via Double Dehydrohalogenation

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Compound of Interest

Compound Name: 1-Pentyne

Cat. No.: B049018

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Introduction

The synthesis of terminal alkynes is a fundamental transformation in organic chemistry, providing valuable building blocks for more complex molecules in pharmaceutical and materials science research. One common method for preparing alkynes is through the double dehydrohalogenation of vicinal dihalides.^{[1][2]} This protocol details the synthesis of **1-pentyne** from 1,2-dibromopentane using sodium amide (NaNH_2) in liquid ammonia. The reaction proceeds through two successive E2 elimination reactions, where a strong base is crucial to facilitate the removal of two molecules of hydrogen bromide (HBr).^{[3][4]} The use of sodium amide is particularly advantageous for the synthesis of terminal alkynes as it is a very strong base, capable of effecting the second elimination from the intermediate vinylic halide.^{[4][5]} Furthermore, as **1-pentyne** is a terminal alkyne, a third equivalent of sodium amide is consumed to deprotonate the product, forming the sodium pentynide salt.^{[6][7]} A subsequent aqueous workup is required to protonate this salt and yield the final **1-pentyne** product.^{[3][4]}

Experimental Protocol

Objective: To synthesize **1-pentyne** from 1,2-dibromopentane via a double elimination reaction.

Reaction Scheme: $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}(\text{Br})\text{CH}_2(\text{Br}) + 3 \text{ NaNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CNa} + 2 \text{ NaBr} + 2 \text{ NH}_3$ $\text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CNa} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CH} + \text{NaOH}$

Materials and Reagents:

- 1,2-dibromopentane
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water (H_2O)
- Dry ice/acetone or isopropanol bath
- Three-neck round-bottom flask
- Condenser with a drying tube (e.g., filled with CaCl_2)
- Stirring apparatus (magnetic stir bar and stir plate)
- Dropping funnel

Procedure:

- **Apparatus Setup:** Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a dry ice condenser. Ensure all glassware is thoroughly dried to prevent the reaction of sodium amide with water.
- **Reaction Vessel Cooling:** Cool the flask to approximately -78°C using a dry ice/acetone bath.
- **Ammonia Condensation:** Condense liquid ammonia into the reaction flask. The volume will depend on the scale of the reaction, but it should be sufficient to dissolve the reagents and allow for effective stirring.
- **Base Addition:** Carefully and portion-wise, add three molar equivalents of sodium amide (NaNH_2) to the stirring liquid ammonia.
- **Substrate Addition:** Dissolve one molar equivalent of 1,2-dibromopentane in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the sodium

amide/liquid ammonia slurry via the dropping funnel over a period of 30-60 minutes.

- Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours after the addition is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if appropriate standards are available. The formation of the sodium pentynide salt will occur.^[4]
- Quenching: After the reaction is complete, carefully and slowly add water to the reaction mixture to protonate the sodium pentynide salt and to quench any unreacted sodium amide. ^[7] This step is exothermic and should be performed with caution while maintaining cooling.
- Ammonia Evaporation: Remove the dry ice bath and allow the ammonia to evaporate in a well-ventilated fume hood.
- Workup and Extraction: Once the ammonia has evaporated, add more water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a low-boiling organic solvent such as diethyl ether (2-3 times).
- Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent.
- Purification: Carefully remove the solvent by simple distillation. Since **1-pentyne** is volatile (boiling point ~40 °C), ensure the distillation temperature is kept low. The crude product can be further purified by fractional distillation to obtain pure **1-pentyne**.

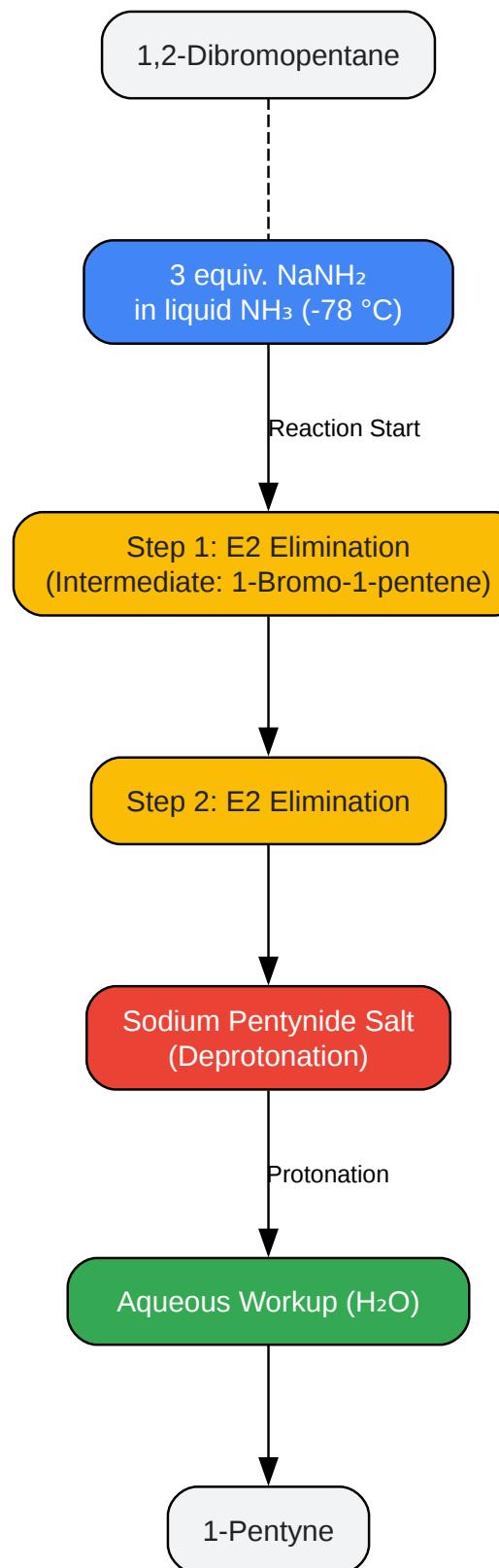
Data Presentation

Table 1: Stoichiometry for the Synthesis of **1-Pentyne**

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Molar Equivalents	Role
1,2-Dibromopentane	C ₅ H ₁₀ Br ₂	229.94	1.0	Starting Material
Sodium Amide	NaNH ₂	39.01	3.0	Strong Base
Water	H ₂ O	18.02	Excess	Proton Source (Workup)

Note: Three equivalents of NaNH₂ are required. Two equivalents facilitate the double dehydrohalogenation, and the third deprotonates the terminal alkyne product.[6][7]

Visualization



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Caption: Workflow for the synthesis of **1-pentyne** from 1,2-dibromopentane.

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